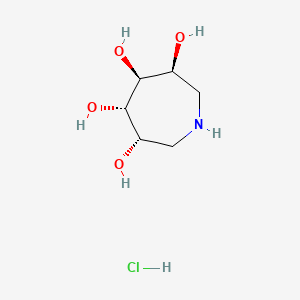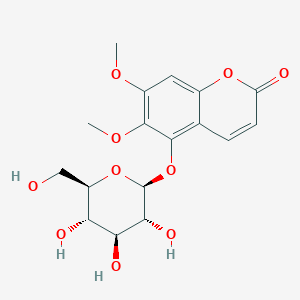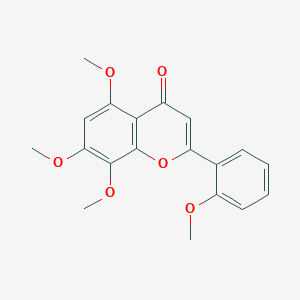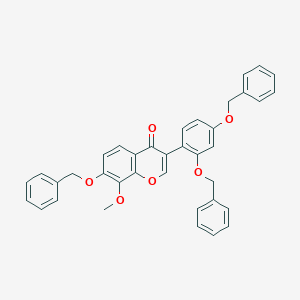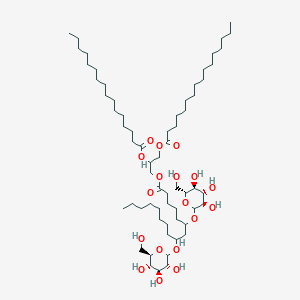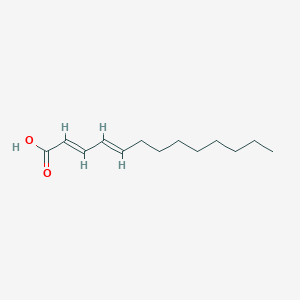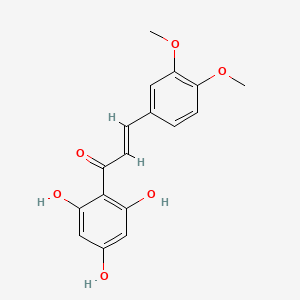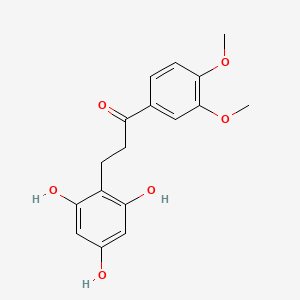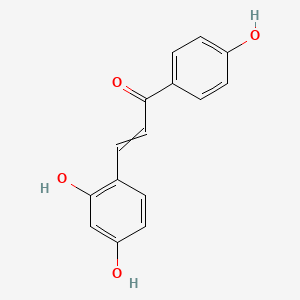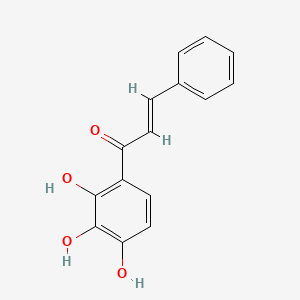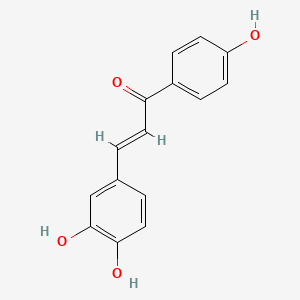![molecular formula C22H22O5 B600821 (Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one CAS No. 36159-03-2](/img/no-structure.png)
(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, common name (if any), and structural formula. The compound’s class or family, as well as its role or uses, may also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry (if applicable), functional groups, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions and reagents needed for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and spectral data (NMR, IR, MS, etc.).Scientific Research Applications
Photochromism and Photomagnetism
- Research Focus : Investigation of biindenylidenedione compounds similar to (Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one.
- Key Findings : These compounds exhibit simultaneous photochromism and photomagnetism in the crystalline state, demonstrating potential applications in photonic and magnetic devices (Han et al., 2009).
Synthesis and Polymerization Applications
- Research Focus : Synthesis and properties of related biindenylidenedione derivatives.
- Key Findings : These compounds are used in the polymerization of materials like propylene, highlighting their significance in creating new polymeric materials with specific properties (Collins et al., 1992).
Molecular and Crystal Structure Analysis
- Research Focus : Examining the molecular and crystal structures of derivatives.
- Key Findings : Detailed analysis of these structures provides insights into their potential applications in material science and chemistry (Khelloul et al., 2016).
Organic Electronics and Solar Cells
- Research Focus : Utilization in organic electronics, particularly solar cells.
- Key Findings : Some derivatives demonstrate properties suitable for use in organic solar cells, suggesting potential in renewable energy technologies (Gupta et al., 2017).
Antimicrobial Activity
- Research Focus : Investigation of antimicrobial properties.
- Key Findings : Certain complexes derived from these compounds show antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (Sahraei et al., 2017).
Quantum Mechanical Investigations
- Research Focus : Theoretical and quantum mechanical studies.
- Key Findings : Quantum mechanical calculations provide deeper understanding of the properties and potential applications of these compounds (Sigalov et al., 2015).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
properties
CAS RN |
36159-03-2 |
|---|---|
Product Name |
(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one |
Molecular Formula |
C22H22O5 |
Molecular Weight |
366.41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
